An In-depth Technical Guide to the Synthesis and Characterization of 13,14-epoxy Travoprost
An In-depth Technical Guide to the Synthesis and Characterization of 13,14-epoxy Travoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 13,14-epoxy travoprost, a significant related substance of the potent ocular hypotensive agent, travoprost. As a critical impurity and potential degradation product, understanding its formation, synthesis, and analytical profile is paramount for quality control and regulatory compliance in the pharmaceutical industry. This document outlines the synthetic pathways, detailed experimental protocols for its preparation and analysis, and a summary of its characterization data.
Introduction
Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed in the cornea to its active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[2] This agonism increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3]
During the synthesis and storage of travoprost, various impurities and degradation products can form. One of the critical impurities identified is 13,14-epoxy travoprost. This compound is a diastereomeric mixture of epoxides formed from the oxidation of the 13,14-double bond of the travoprost molecule.[4][5] Its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of the medication. This guide provides a detailed technical overview of the synthesis and characterization of this important impurity.
Synthesis of 13,14-epoxy Travoprost
13,14-epoxy travoprost is primarily formed as a byproduct during the synthesis of travoprost or as a degradation product under oxidative stress conditions. While not typically synthesized as a primary target in large quantities, its controlled synthesis is necessary for use as a reference standard in analytical method development and validation.
Synthetic Pathway
The most direct synthetic route to 13,14-epoxy travoprost involves the controlled epoxidation of travoprost. The electron-rich double bond at the 13,14-position is susceptible to oxidation by various epoxidizing agents.
Experimental Protocol: Controlled Epoxidation of Travoprost
This protocol describes a general method for the synthesis of 13,14-epoxy travoprost for use as an analytical standard.
Materials:
-
Travoprost
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve travoprost in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cooled travoprost solution over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 13,14-epoxy travoprost as a mixture of diastereomers.
Characterization of 13,14-epoxy Travoprost
Thorough characterization of 13,14-epoxy travoprost is essential for its confirmation as an impurity and for its use as a reference standard. The following sections detail the key analytical techniques and expected data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₅F₃O₇ | [1] |
| Molecular Weight | 516.55 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | [6] |
| Solubility | Soluble in acetonitrile, methanol, ethanol, and DMSO | [6] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 13,14-epoxy travoprost is expected to show characteristic signals for the epoxide protons in the range of 2.5-3.5 ppm. The disappearance of the vinyl proton signals from the 13,14-double bond of travoprost (typically around 5.5-5.7 ppm) is a key indicator of successful epoxidation. Other signals corresponding to the aromatic, aliphatic, and hydroxyl protons of the travoprost backbone will be present, with potential shifts due to the presence of the epoxide ring.
-
¹³C NMR: The carbon NMR spectrum will show the appearance of new signals corresponding to the carbons of the epoxide ring, typically in the range of 50-65 ppm. The signals for the sp² carbons of the 13,14-double bond in travoprost (around 125-135 ppm) will be absent.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of 13,14-epoxy travoprost.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 517.24. Adducts with sodium [M+Na]⁺ (m/z 539.22) or potassium [M+K]⁺ (m/z 555.20) may also be observed.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Fragmentation is likely to involve losses of water, the isopropyl ester group, and cleavage of the prostaglandin side chains. The specific fragmentation pattern will be crucial for distinguishing it from other isomers and degradation products.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for the separation and quantification of 13,14-epoxy travoprost in travoprost drug substance and product.
3.3.1. Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a general guideline based on typical methods for prostaglandin analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Gradient Elution: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 275 nm[7]
-
Injection Volume: 10 µL
Expected Results:
-
13,14-epoxy travoprost is expected to be more polar than travoprost and will therefore have a shorter retention time on a reverse-phase HPLC column. The United States Pharmacopeia (USP) indicates a relative retention time of approximately 0.55 for the epoxide derivative relative to travoprost under their specified conditions.
Signaling Pathway of Travoprost
Travoprost, as a prostaglandin F2α analog, exerts its therapeutic effect by interacting with the FP receptor, a G-protein coupled receptor (GPCR). The binding of the active travoprost free acid to the FP receptor initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure.
The biological activity of 13,14-epoxy travoprost on the FP receptor has not been extensively reported in publicly available literature. However, modification of the 13,14-double bond could potentially alter its binding affinity and efficacy at the receptor, which underscores the importance of controlling its levels in the final drug product.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of 13,14-epoxy travoprost for use as a reference standard.
Conclusion
13,14-epoxy travoprost is a critical impurity in the manufacturing and storage of travoprost. A thorough understanding of its synthesis and characterization is essential for the development of robust analytical methods for quality control. This technical guide provides a foundational overview of the synthetic route via controlled epoxidation and the key analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and analysis. Further studies would be beneficial to fully elucidate the pharmacological and toxicological profile of this compound.
References
- 1. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alentris.org [alentris.org]
- 6. veeprho.com [veeprho.com]
- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
